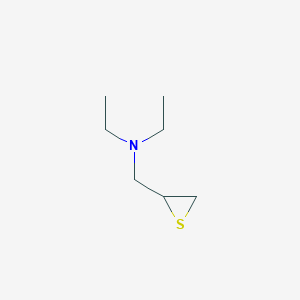![molecular formula C24H15N B14676582 13-Methylphenanthro[9,10,1-mna]acridine CAS No. 35613-18-4](/img/structure/B14676582.png)
13-Methylphenanthro[9,10,1-mna]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methylphenanthro[9,10,1-mna]acridine is a complex organic compound belonging to the acridine family. Acridines are nitrogen-containing heterocycles known for their broad range of pharmaceutical properties and industrial applications. This compound, like other acridine derivatives, exhibits unique physical and chemical properties, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methylphenanthro[9,10,1-mna]acridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 13-Methylphenanthro[9,10,1-mna]acridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
13-Methylphenanthro[9,10,1-mna]acridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mecanismo De Acción
The mechanism of action of 13-Methylphenanthro[9,10,1-mna]acridine involves its interaction with biological molecules. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes such as topoisomerase. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Acridine: The parent compound, known for its antimicrobial and anticancer properties.
Amsacrine: A derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer activities.
Uniqueness: 13-Methylphenanthro[9,10,1-mna]acridine is unique due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other acridine derivatives .
Propiedades
Número CAS |
35613-18-4 |
|---|---|
Fórmula molecular |
C24H15N |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
20-methyl-16-azahexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),18,20-dodecaene |
InChI |
InChI=1S/C24H15N/c1-14-9-11-20-19(13-14)23-18-7-3-2-6-16(18)17-8-4-5-15-10-12-21(25-20)24(23)22(15)17/h2-13H,1H3 |
Clave InChI |
SHQNEZLFYXRPDN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C=CC4=C5C3=C2C6=CC=CC=C6C5=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


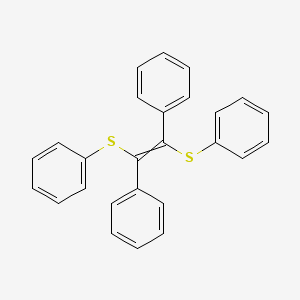


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
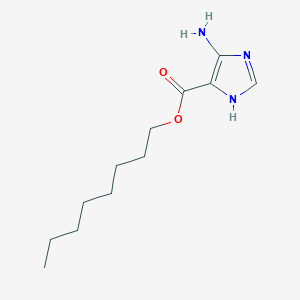
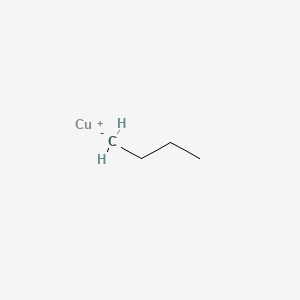

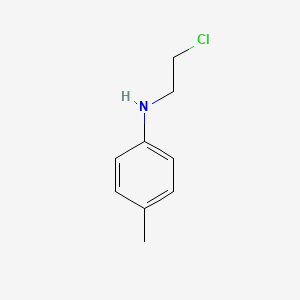
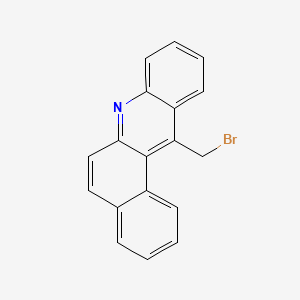
![1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676547.png)
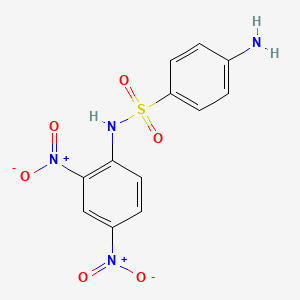
![(3Z)-1,7,7-trimethyl-3-(piperidin-1-ylmethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B14676550.png)
![7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14676557.png)
